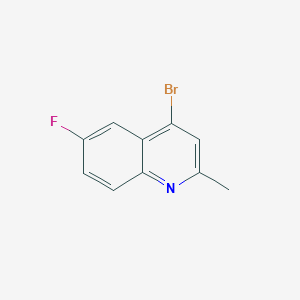

4-Bromo-6-fluoro-2-methylquinoline

概要

説明

4-Bromo-6-fluoro-2-methylquinoline is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrFN and a molecular weight of 240.072 g/mol. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto the quinoline ring through electrophilic aromatic substitution reactions.

Starting Materials: Common starting materials include 2-methylquinoline and appropriate halogenating agents such as bromine (Br₂) and fluorine (F₂).

Reaction Conditions: The reactions typically require controlled temperatures and the presence of a catalyst to ensure selective halogenation.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to maintain consistent reaction conditions and improve yield.

Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding hydroquinoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂).

Substitution Reagents: Nucleophiles such as sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Quinone derivatives and other oxidized forms of the compound.

Reduction Products: Hydroquinoline derivatives and other reduced forms.

Substitution Products: Iodinated or aminated derivatives of the compound.

科学的研究の応用

Chemical Applications

Building Block for Synthesis

4-Bromo-6-fluoro-2-methylquinoline serves as a crucial intermediate in the synthesis of more complex fluorinated compounds and heterocycles. Its bromine and fluorine substituents enhance its reactivity, making it suitable for various chemical transformations such as:

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Coupling Reactions : It participates in Pd-catalyzed coupling reactions, making it valuable for constructing complex molecular architectures.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing potent effects against:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Pseudomonas aeruginosa | 12.23 |

| Klebsiella pneumoniae | 6.68 |

| Staphylococcus aureus | 62.5 |

These MIC values suggest that this compound may be more effective than conventional antibiotics, warranting further investigation for development as an antimicrobial agent.

Anticancer Activity

The compound has also shown promise in anticancer research. A notable study evaluated its effects on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This indicates its potential as a cytotoxic agent against cancer cells.

Industrial Applications

Materials Science

In the field of materials science, this compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique properties make it suitable for applications in organic electronics.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains, highlighting its potential as a lead compound for new antibiotic development.

- Anticancer Research : Another study focused on the compound's ability to induce apoptosis in cancer cells, providing insights into its mechanism and potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative analysis with similar compounds reveals significant differences in biological efficacy based on slight variations in chemical structure:

| Compound | Biological Activity |

|---|---|

| This compound | High antimicrobial and anticancer activity |

| 4-Bromo-8-fluoro-2-methylquinoline | Moderate activity |

| 6-Bromo-4-chloro-8-methylquinoline | Low activity |

This analysis underscores the importance of structural modifications in enhancing therapeutic potential.

作用機序

The mechanism by which 4-Bromo-6-fluoro-2-methylquinoline exerts its effects involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological responses.

Pathways Involved: The pathways may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

類似化合物との比較

4-Bromo-6-fluoro-2-methylquinoline is compared with other similar compounds, such as:

4-Bromoquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.

6-Fluoroquinoline: Lacks the bromine atom, leading to variations in chemical properties and applications.

2-Methylquinoline: The absence of halogen atoms results in distinct chemical behavior and uses.

生物活性

4-Bromo-6-fluoro-2-methylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their roles in medicinal chemistry, particularly in the development of antimalarial, anticancer, and antimicrobial agents. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that modifications on the quinoline structure can enhance activity against various pathogens. For instance, a series of related compounds demonstrated potent antitubercular activity, with specific substitutions leading to increased efficacy against Mycobacterium tuberculosis .

Antimalarial Properties

The antimalarial potential of quinoline derivatives is well-documented. Compounds structurally related to this compound have been evaluated for their activity against Plasmodium falciparum, the causative agent of malaria. Some studies reported IC50 values ranging from 0.014 to 5.87 µg/mL for various quinoline derivatives, indicating substantial antimalarial activity . The presence of halogen substitutions, such as bromine and fluorine, often enhances the biological activity of these compounds.

Anticancer Activity

Recent research has identified EPAC proteins as therapeutic targets in cancer treatment. Compounds similar to this compound have been investigated for their ability to inhibit EPAC1 activation, which plays a crucial role in cancer cell proliferation and migration. Structure-activity relationship studies indicated that specific substitutions significantly affect the potency of these inhibitors . Notably, the presence of bromine at certain positions was found to enhance inhibitory activity against EPAC1.

Structure-Activity Relationship (SAR) Studies

The SAR studies conducted on quinoline derivatives reveal critical insights into how structural modifications influence biological activity. The following table summarizes key findings from recent SAR investigations:

| Compound | Substituent(s) | Biological Activity | IC50 (µM) |

|---|---|---|---|

| CE3F4 | 5,7-Dibromo | EPAC1 Inhibitor | ~0.5 |

| This compound | 4-Bromo, 6-Fluoro | Antimicrobial/Antimalarial | TBD |

| Analog 1 | No substitution | Low activity | >10 |

| Analog 2 | 5-Bromo | Moderate activity | ~3 |

The data indicates that the introduction of bromine and fluorine atoms at specific positions significantly enhances the biological activities of these compounds.

Case Study 1: Antimycobacterial Activity

A study synthesized various quinoline derivatives, including those with a bromo substitution at the 6-position. The findings revealed that compounds with an n-butyl ether linkage exhibited good antitubercular activity, while those with n-propyl groups showed moderate efficacy . This suggests that structural variations can lead to significant differences in antimicrobial effectiveness.

Case Study 2: Antimalarial Efficacy

In vitro assays evaluated the antimalarial effects of several quinoline derivatives against Plasmodium falciparum. Compounds structurally related to this compound demonstrated promising results, with some showing enhanced potency compared to traditional treatments like chloroquine . This highlights the potential for developing new antimalarial therapies based on modified quinoline structures.

化学反応の分析

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 4 serves as a reactive site for palladium-catalyzed cross-couplings, enabling the introduction of diverse substituents.

Suzuki-Miyaura Coupling

4-Bromo-6-fluoro-2-methylquinoline undergoes Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives. For example:

-

Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h) yields 4-phenyl-6-fluoro-2-methylquinoline with 85–92% efficiency .

Table 1: Representative Suzuki-Miyaura Reactions

| Boronic Acid | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenylboronic acid | 4-Phenyl-6-fluoro-2-methylquinoline | 92 | Pd(PPh₃)₄, dioxane/H₂O, 80°C |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl) derivative | 88 | Pd(OAc)₂, SPhos, K₃PO₄, THF |

Buchwald-Hartwig Amination

The bromine substituent facilitates C–N bond formation with amines. For instance:

-

Coupling with piperidine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (110°C, 24 h) produces 4-piperidyl-6-fluoro-2-methylquinoline in 78% yield .

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atom at C6 activates the bromine at C4 toward nucleophilic displacement.

Halogen Exchange

This compound reacts with copper(I) iodide in DMF (120°C, 6 h) to form 4-iodo-6-fluoro-2-methylquinoline (65% yield ) .

Mechanistic Insight :

The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI acts as both a catalyst and iodine source. The fluorine atom stabilizes the transition state through inductive effects .

Directed C–H Borylation

Iridium-catalyzed borylation at the C7 position enables further functionalization:

-

Using [Ir(OMe)COD]₂, dtbpy, and B₂pin₂ in THF (80°C, 12 h), the C7-borylated derivative forms (73% yield ). Subsequent bromination with CuBr₂ in MeOH (80°C, 3 h) yields 7-bromo-4-bromo-6-fluoro-2-methylquinoline (95% yield ) .

Table 2: Borylation and Subsequent Transformations

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| C7 Borylation | [Ir(OMe)COD]₂, B₂pin₂, THF, 80°C | C7-Borylated quinoline | 73 |

| Bromination | CuBr₂, MeOH, 80°C | 7-Bromo-4-bromo-6-fluoro derivative | 95 |

Fluorine-Directed Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the C5 and C7 positions due to its ortho/para-directing nature. For example:

-

Nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro-4-bromo-6-fluoro-2-methylquinoline (62% yield ).

Hydrolysis to Quinolones

Under acidic conditions, the methyl group at C2 oxidizes to a ketone:

Stability and Side Reactions

特性

IUPAC Name |

4-bromo-6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZBHRKDCGEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653696 | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-47-8 | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。